Methyl 4-cyanobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of benzo[b]thiophene derivatives, which are widely used in the pharmaceutical industry for the development of drugs and other bioactive compounds.
Scientific Research Applications
Chemical Synthesis and Modification
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a versatile compound used in the synthesis and modification of chemical structures. It serves as an intermediate in the preparation of various derivatives of benzo[b]thiophene. For instance, it can be converted into 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives of ethyl 3-methylbenzo[b]thiophene-2-carboxylate, demonstrating its role in substituent introduction and structural diversification in chemical synthesis (Chapman et al., 1971). Additionally, the compound is pivotal in the synthesis of structurally novel carboxamidines, which are selective inhibitors of urokinase-type plasminogen activator, showcasing its significance in the development of biologically active molecules (Bridges et al., 1993).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of methyl 4-cyanobenzo[b]thiophene-2-carboxylate have been synthesized and evaluated for their pharmacological properties. Notably, compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylate and related structures have demonstrated significant antibacterial, antifungal, and antioxidant activities. This highlights the compound's potential as a building block in the creation of new pharmaceutical agents with therapeutic effects (Raghavendra et al., 2016).
Heterocyclic Chemistry
In heterocyclic chemistry, methyl 4-cyanobenzo[b]thiophene-2-carboxylate is instrumental in the synthesis of diverse heterocyclic compounds. It has been used to create various derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds are notable for their antiproliferative activity against different cancer cell lines, showcasing the compound's utility in the development of potential chemotherapeutic agents (Shams et al., 2010).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through its functional groups, including the cyanobenzo[b]thiophene and carboxylate moieties .
Biochemical Pathways
Given the compound’s structure, it may interact with pathways involving aromatic compounds and sulfur-containing molecules .
Pharmacokinetics
The compound’s molecular weight (21724 g/mol) suggests that it may have reasonable bioavailability .
properties
IUPAC Name |
methyl 4-cyano-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-7(6-12)3-2-4-9(8)15-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNBUSAFGFVOEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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